molecular formula C16H15NO4 B231423 2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene CAS No. 16054-20-9

2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene

Cat. No. B231423
CAS RN: 16054-20-9
M. Wt: 256.57 g/mol
InChI Key: AYYNRBDPRMWWNJ-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene, also known as DMTS, is an organic compound that is commonly used in scientific research. It is a colorless liquid that has a strong odor and is highly flammable. DMTS is an important reagent in organic synthesis and is used in various chemical reactions.

Mechanism Of Action

2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene acts as a Lewis acid and can coordinate with electron-rich molecules. It can also act as a ligand and form complexes with transition metals. 2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene is a strong reducing agent and can donate electrons to other molecules.

Biochemical And Physiological Effects

2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene has no known biochemical or physiological effects on living organisms. It is not used as a drug or medication and has no therapeutic applications.

Advantages And Limitations For Lab Experiments

2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene is a versatile reagent that can be used in a wide range of chemical reactions. It is easy to handle and store, and is relatively inexpensive. However, 2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene is highly flammable and should be handled with care. It can also react violently with water and other reactive compounds.

Future Directions

There are several potential future directions for research involving 2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene. One area of interest is the development of new materials and polymers using 2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene as a building block. Another area of research is the use of 2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene in the synthesis of complex organic molecules, such as natural products and pharmaceuticals. Additionally, 2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene could be used in the development of new catalysts and in the production of renewable energy sources.

Synthesis Methods

2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene can be synthesized by the reaction of 2,5-dimethylhex-3-ene with trimethylsilyl chloride in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction yields 2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene as the main product, along with some side products.

Scientific Research Applications

2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene is widely used in scientific research as a reagent in organic synthesis. It is used in various chemical reactions, such as the synthesis of alkenes and alkynes, and in the preparation of organometallic compounds. 2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene is also used in the production of high-performance polymers and in the development of new materials.

properties

CAS RN

16054-20-9

Product Name

2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene

Molecular Formula

C16H15NO4

Molecular Weight

256.57 g/mol

IUPAC Name

[(E)-2,5-dimethyl-5-trimethylsilylhex-3-en-2-yl]-trimethylsilane

InChI

InChI=1S/C14H32Si2/c1-13(2,15(5,6)7)11-12-14(3,4)16(8,9)10/h11-12H,1-10H3/b12-11+

InChI Key

AYYNRBDPRMWWNJ-VAWYXSNFSA-N

Isomeric SMILES

CC(C)(/C=C/C(C)(C)[Si](C)(C)C)[Si](C)(C)C

SMILES

CC(C)(C=CC(C)(C)[Si](C)(C)C)[Si](C)(C)C

Canonical SMILES

CC(C)(C=CC(C)(C)[Si](C)(C)C)[Si](C)(C)C

synonyms

2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene

Origin of Product

United States

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